2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine
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Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine: is a complex organic compound that features a boron-containing dioxaborolane ring, a phenyl group, and a benzo[d]oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the formation of the boronic ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, through the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Reaction: The boronic ester is then coupled with 2-bromo-6-nitrobenzo[d]oxazole using a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
While the above synthetic route is commonly used in laboratory settings, industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This can include the use of continuous flow reactors and alternative catalysts to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the nitro group to an amine, as mentioned in the preparation methods.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of new carbon-carbon bonds, leading to various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine is used as a building block for the construction of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds .
Biology and Medicine
Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry
In the materials science field, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics .
Mechanism of Action
The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The benzo[d]oxazole moiety can interact with biological targets through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares the boronic ester group and aniline moiety but lacks the benzo[d]oxazole ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar boronic ester group but with an aldehyde functional group instead of an amine.
Uniqueness
The presence of both the boronic ester and benzo[d]oxazole moieties in 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine makes it unique.
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-7-5-12(6-8-13)17-22-15-10-9-14(21)11-16(15)23-17/h5-11H,21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVXDNUBDXVHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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